molecular formula C9H8INO2 B581546 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde CAS No. 1261365-84-7

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde

Cat. No.: B581546
CAS No.: 1261365-84-7
M. Wt: 289.072
InChI Key: LXUCYTODVKMHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is a chemical compound with the molecular formula C9H8INO2 and a molecular weight of 289.07 g/mol It is characterized by the presence of an iodine atom, a pyrano ring fused to a pyridine ring, and an aldehyde functional group

Scientific Research Applications

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It may be used in the development of new materials with specific properties.

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H319, which indicates that it causes serious eye irritation . The precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes . The compound is classified as Eye Irrit. 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde typically involves the iodination of a pyrano[3,2-b]pyridine precursor. The reaction conditions often include the use of iodine and an oxidizing agent in an appropriate solvent . The reaction is carried out under controlled temperature and pH conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions to replace the iodine atom.

Major Products:

    Oxidation: 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid.

    Reduction: 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the aldehyde group may play a crucial role in its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
  • 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde

Comparison: 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is unique due to the presence of the iodine atom at the 6-position, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO2/c10-8-4-6(5-12)9-7(11-8)2-1-3-13-9/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUCYTODVKMHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=N2)I)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679132
Record name 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-84-7
Record name 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.